molecular formula C26H44O3 B14454023 4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol CAS No. 76571-71-6

4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol

Cat. No.: B14454023
CAS No.: 76571-71-6
M. Wt: 404.6 g/mol
InChI Key: YNOCFRCGIDPVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)pentan-1-ol is a complex organic compound with a unique structure It belongs to the class of spiro compounds, characterized by a spiro-connected cyclopenta[a]phenanthrene and dioxolane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)pentan-1-ol typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Cyclopenta[a]phenanthrene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a reaction with ethylene glycol in the presence of an acid catalyst.

    Spiro-Connection Formation: The spiro-connection is formed by reacting the intermediate with a suitable reagent, such as a halogenated compound.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)pentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)pentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spiro-connected ring system play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)pentan-1-ol is unique due to its specific spiro-connected ring system and the presence of a hydroxyl group, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

76571-71-6

Molecular Formula

C26H44O3

Molecular Weight

404.6 g/mol

IUPAC Name

4-(10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl)pentan-1-ol

InChI

InChI=1S/C26H44O3/c1-18(5-4-14-27)21-8-9-22-20-7-6-19-17-26(28-15-16-29-26)13-12-24(19,2)23(20)10-11-25(21,22)3/h18-23,27H,4-17H2,1-3H3

InChI Key

YNOCFRCGIDPVGW-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)C1CCC2C1(CCC3C2CCC4C3(CCC5(C4)OCCO5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.